

CP-868388 Free Base: A Technical Guide for Lipid Metabolism Research

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Compound of Interest		
Compound Name:	CP-868388 free base	
Cat. No.:	B1669575	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-868388 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor that regulates lipid and glucose homeostasis. As a ligand-activated transcription factor, PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle. Activation of PPARα is a critical therapeutic target for metabolic disorders like hyperlipidemia. CP-868388 has demonstrated robust hypolipidemic and anti-inflammatory actions in preclinical studies, making it a valuable tool for investigating the mechanisms of lipid metabolism and for the development of novel therapeutics for dyslipidemia.

Core Mechanism of Action

CP-868388 exerts its effects by binding to and activating PPAR α . Upon activation, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid uptake, β -oxidation, and triglyceride clearance.

Quantitative Data Summary







The following tables summarize the key quantitative data for CP-868388, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of CP-868388



Parameter	Species	Value	Notes
Ki (PPARα)	Human	10.8 nM	Dissociation constant, indicating high binding affinity to PPARα.
Ki (PPARβ)	Human	3.47 μΜ	Demonstrates significantly lower affinity for PPARβ, indicating selectivity.
Ki (PPARy)	Human	>10 μΜ	Shows little to no affinity for PPARy, confirming high selectivity for the α isoform.
EC50 (SRC-1 Recruitment)	-	4.7 nM	Effective concentration for 50% recruitment of the coactivator SRC-1, indicating potent transcriptional activation.
EC50 (PGC-1α Recruitment)	-	-	Data on PGC-1α peptide recruitment further supports coactivator engagement.
EC50 (Transcriptional Activation in HepG2 cells)	Human	18 nM	Effective concentration for 50% transcriptional activation of PPARα in a liver cell model.

Table 2: In Vivo Efficacy of CP-868388 in a Mouse Model



Animal Model	Dosage	Administration	Duration	Key Finding
Male B6/CBF1J mice	0.3, 1.0, 3.0 mg/kg	Oral gavage, once daily	2 days	Dose-dependent and significant decrease in circulating plasma triglycerides, with a ~50% reduction at the 3.0 mg/kg dose.

Signaling Pathways and Experimental Workflows PPARα Signaling Pathway

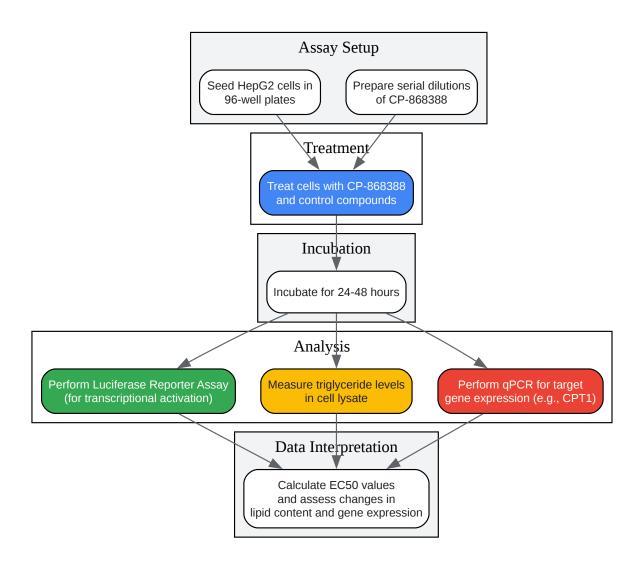
The following diagram illustrates the signaling cascade initiated by CP-868388.

CP-868388 activates the PPARα signaling pathway to modulate lipid metabolism.

Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for assessing the activity of CP-868388 in a cell-based assay.





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Workflow for evaluating the in vitro effects of CP-868388 on lipid metabolism.

Experimental Protocols

The following are representative protocols for studying the effects of CP-868388. These are based on standard methodologies for evaluating PPAR α agonists.

Protocol 1: In Vitro PPARα Transactivation Assay in HepG2 Cells



Objective: To determine the potency of CP-868388 in activating PPAR α -mediated gene transcription.

Materials:

- HepG2 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS), charcoal-stripped
- · PPRE-luciferase reporter plasmid
- PPARα expression plasmid (or use a cell line with stable expression)
- Transfection reagent (e.g., Lipofectamine)
- CP-868388 free base
- Positive control (e.g., GW7647)
- Luciferase assay system
- 96-well cell culture plates
- Luminometer

Methodology:

- Cell Culture and Transfection:
 - Culture HepG2 cells in DMEM supplemented with 10% FBS.
 - Seed cells into 96-well plates at an appropriate density.
 - Co-transfect cells with the PPRE-luciferase reporter plasmid and the PPARα expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Preparation and Treatment:



- Prepare a stock solution of CP-868388 in DMSO.
- Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 nM to 10 μM).
- After transfection, replace the medium with DMEM containing charcoal-stripped FBS and the various concentrations of CP-868388 or the positive control. Include a vehicle control (DMSO).

Incubation:

- Incubate the treated cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Luciferase Assay:
 - Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
- Data Analysis:
 - Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
 - Plot the dose-response curve and calculate the EC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Hypolipidemic Efficacy Study in Mice

Objective: To evaluate the effect of CP-868388 on plasma triglyceride levels in a mouse model.

Materials:

- Male B6/CBF1J mice (or other appropriate strain)
- CP-868388 free base
- Vehicle (e.g., 0.5% methylcellulose)
- Oral gavage needles



- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Triglyceride assay kit

Methodology:

- · Animal Acclimation and Grouping:
 - Acclimate mice to the housing conditions for at least one week.
 - Randomly assign mice to treatment groups (e.g., vehicle control, 0.3, 1.0, and 3.0 mg/kg CP-868388).
- · Compound Preparation and Administration:
 - Prepare a suspension of CP-868388 in the vehicle.
 - Administer the assigned treatment to each mouse via oral gavage once daily for the duration of the study (e.g., 2 days).
- Blood Collection:
 - At the end of the treatment period, collect blood samples from the mice (e.g., via retroorbital sinus or tail vein) into EDTA-coated tubes.
- Plasma Separation:
 - Centrifuge the blood samples to separate the plasma.
- Triglyceride Measurement:
 - Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the mean plasma triglyceride levels for each treatment group.



• Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the vehicle control.

Conclusion

CP-868388 is a highly potent and selective PPARα agonist that serves as an invaluable research tool for elucidating the complex mechanisms of lipid metabolism. Its robust in vitro and in vivo activity, particularly its ability to significantly lower plasma triglycerides, underscores its potential for the development of new therapies for dyslipidemia and related metabolic diseases. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive guide for researchers and drug development professionals to effectively utilize CP-868388 in their studies.

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